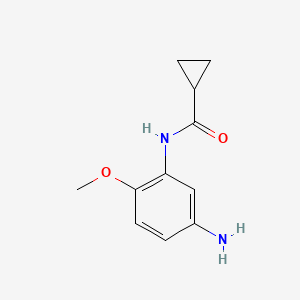
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide involves a multi-step reaction . The first step involves the use of K2CO3 in CH2Cl2 for 2 hours at 20°C. The second step involves the use of H2 and Pd/C in ethanol for 12 hours at 20°C .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide include a molecular weight of 206.24 . The compound’s boiling point and other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide derivatives have demonstrated significant inhibitory activity against certain cancer cell lines. This finding suggests potential applications in cancer research, particularly in exploring antiproliferative properties for therapeutic purposes (Lu et al., 2021).
Cytotoxicity of Derivative Compounds
Derivatives of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the potential therapeutic applications of these derivatives in cancer treatment (Hassan et al., 2014).
Radioligand Development for PET Imaging
Studies involving N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide analogs have focused on developing radioligands for Positron Emission Tomography (PET) imaging, particularly for studying central 5-HT1A receptors. These developments are crucial for neuroimaging and understanding neuropsychiatric disorders (Pike et al., 1995).
Serotonin 1A Receptor Research in Neurology
Derivatives of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide have been used to study the serotonin 1A (5-HT1A) receptors in human brain. These studies are significant for understanding neurological and psychiatric disorders and the pharmacology of psychoactive drugs (Pike et al., 1995).
Quantitative Analysis in Neuroimaging Studies
Research has also focused on the quantitative analysis of radioligands based on N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide derivatives for imaging the 5-HT1A receptor. This is crucial for accurate neuroimaging and understanding receptor dynamics in the brain (Gunn et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The search results do not provide specific information on the future directions of research or applications for N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide. As it is used for proteomics research , future studies may continue to explore its interactions with proteins and potential applications in this field.
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHKFTMOERFXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

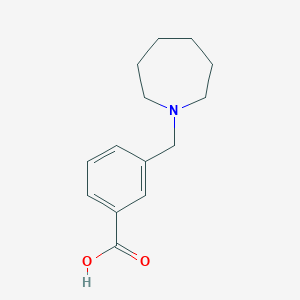
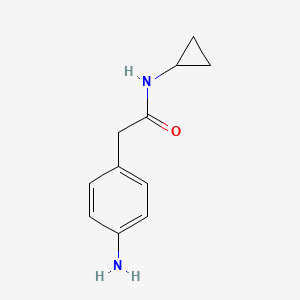

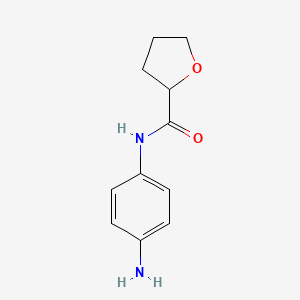
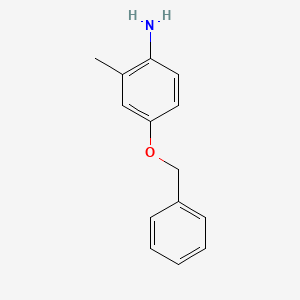

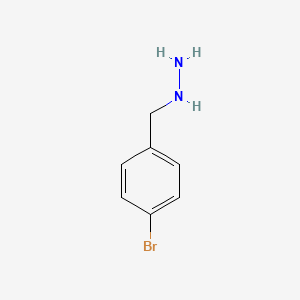
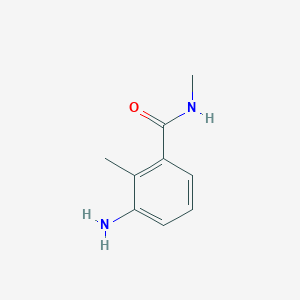




![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)
